molecular formula C9H6BrN3O B8714002 3-Bromo-5-(pyrimidin-4-yl)pyridin-2(1H)-one CAS No. 90024-18-3

3-Bromo-5-(pyrimidin-4-yl)pyridin-2(1H)-one

Cat. No.: B8714002
CAS No.: 90024-18-3
M. Wt: 252.07 g/mol
InChI Key: WFIXFMWMMCUYNX-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrimidin-4-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H6BrN3O and its molecular weight is 252.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

90024-18-3

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

3-bromo-5-pyrimidin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H6BrN3O/c10-7-3-6(4-12-9(7)14)8-1-2-11-5-13-8/h1-5H,(H,12,14)

InChI Key

WFIXFMWMMCUYNX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=CNC(=O)C(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.7 g of bromine are added over a period of one minute to a solution of 4.5 g of 5-(4-pyrimidyl)-2(1H)-pyridone in 60 ml glacial acetic acid. The mixture is allowed to cool, stirred at RT for 1 hour and then poured into 100 ml of anhydrous ether and stirred for 30 minutes. The slurry is filtered and the filtered solid washed with ether and dried. The solid is suspended in 100 ml of H2O and the pH adjusted to about 6 with anhydrous K2CO3. The mixture is stirred for 15 minutes, filtered, the solid washed with H2O and briefly dried. The moist solid is added to 40 ml of 5% aqueous hydrochloric acid and the resultant mixture stirred for 30 minutes, diluted with an equal volume of isopropyl alcohol, stirred for an additional 10 minutes and filtered. The resulting solid is washed with isopropyl alcohol ether and dried, giving 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone as a green powder, M.P. >250° C.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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